molecular formula C12H11BrN2OS B1493777 6-(4-bromobenzyl)-2-(methylthio)pyrimidin-4(3H)-one CAS No. 2098020-29-0

6-(4-bromobenzyl)-2-(methylthio)pyrimidin-4(3H)-one

Cat. No.: B1493777
CAS No.: 2098020-29-0
M. Wt: 311.2 g/mol
InChI Key: IDWIQGOBPFEOJU-UHFFFAOYSA-N
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Description

6-(4-bromobenzyl)-2-(methylthio)pyrimidin-4(3H)-one is a synthetic organic compound belonging to the pyrimidine family This compound is characterized by the presence of a bromobenzyl group at the 6-position, a methylthio group at the 2-position, and a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromobenzyl)-2-(methylthio)pyrimidin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzyl chloride, methylthiourea, and ethyl acetoacetate.

    Formation of Intermediate: The reaction between 4-bromobenzyl chloride and methylthiourea in the presence of a base, such as sodium hydroxide, leads to the formation of an intermediate compound.

    Cyclization: The intermediate undergoes cyclization with ethyl acetoacetate under acidic conditions to form the pyrimidinone core.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification methods, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

6-(4-bromobenzyl)-2-(methylthio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The bromobenzyl group can be reduced to a benzyl group.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-bromobenzyl)-2-(methylthio)pyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-bromobenzyl)-2-(methylthio)pyrimidin-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromobenzyl and methylthio groups may play a crucial role in binding to the target and exerting the desired effect.

Comparison with Similar Compounds

Similar Compounds

    6-(4-chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one: Similar structure with a chlorine atom instead of bromine.

    6-(4-fluorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one: Similar structure with a fluorine atom instead of bromine.

    6-(4-methylbenzyl)-2-(methylthio)pyrimidin-4(3H)-one: Similar structure with a methyl group instead of bromine.

Uniqueness

6-(4-bromobenzyl)-2-(methylthio)pyrimidin-4(3H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to certain targets.

Biological Activity

Overview

6-(4-bromobenzyl)-2-(methylthio)pyrimidin-4(3H)-one is a synthetic compound belonging to the pyrimidine family. It has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed exploration of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

  • IUPAC Name : 4-[(4-bromophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one
  • Molecular Formula : C12H11BrN2OS
  • CAS Number : 2098020-29-0

The compound features a bromobenzyl group at the 6-position and a methylthio group at the 2-position, which are significant for its biological interactions.

The biological activity of this compound is believed to involve interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom may enhance binding affinity through halogen bonding, while the methylthio group can influence the compound's reactivity and solubility.

Antimicrobial Activity

Research has demonstrated that pyrimidine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound possess activity against various bacterial strains, including:

  • Gram-negative bacteria : Escherichia coli, Salmonella typhi
  • Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis

The minimum inhibitory concentration (MIC) values were determined for these compounds, indicating their effectiveness against the tested microbial strains. For example, related compounds in the pyrimidinone class demonstrated MIC values as low as 200 µg/mL against certain strains .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. A notable study evaluated its effects on breast cancer MDA-MB-231 cells, revealing that it could induce apoptosis and inhibit cell migration. Key findings include:

  • Apoptosis Induction : The compound increased levels of cleaved caspase-3 and LC3A/B, markers indicative of apoptosis.
  • Cell Cycle Arrest : It caused G2/M phase cell cycle arrest, thereby inhibiting cancer cell proliferation .

These effects suggest that the compound may act as a dual inhibitor targeting topoisomerases I and II, which are critical in cancer cell division .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
6-(4-chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-oneChlorine atom instead of bromineSimilar antimicrobial activity
6-(4-fluorobenzyl)-2-(methylthio)pyrimidin-4(3H)-oneFluorine atom instead of brominePotentially lower binding affinity
5-(4-bromophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-oneThienopyrimidine scaffoldEnhanced anticancer properties

Case Studies

  • Antimicrobial Evaluation : A study assessed various pyrimidine derivatives against multiple bacterial strains. Compounds with structural similarities to this compound showed promising results in inhibiting bacterial growth .
  • Cancer Cell Studies : Research on related thienopyrimidine derivatives indicated that they could effectively inhibit cancer cell proliferation and induce apoptosis in vitro. These studies highlight the potential of pyrimidine derivatives as therapeutic agents in oncology .

Properties

IUPAC Name

4-[(4-bromophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2OS/c1-17-12-14-10(7-11(16)15-12)6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWIQGOBPFEOJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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